Cas no 118040-60-1 (4-O-methylgrifolic acid)

4-O-methylgrifolic acid 化学的及び物理的性質

名前と識別子

-

- 4-O-methylgrifolic acid

- Grifolic acid methyl ether

- 118040-60-1

- Q27077857

- GTPL5589

- AKOS040761150

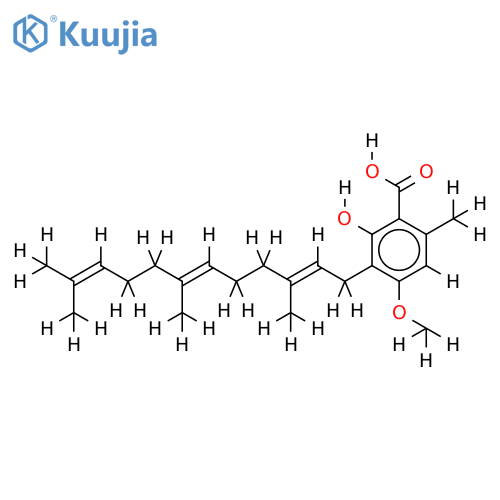

- Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrienyl]-

- 2-hydroxy-4-methoxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzoic Acid

- SCHEMBL12180036

- HY-N8977

- CS-0149460

- F92933

- DA-60375

- grifolic acid methyl ether

- 4-O-Methylgrifolic acid

-

- インチ: InChI=1S/C24H34O4/c1-16(2)9-7-10-17(3)11-8-12-18(4)13-14-20-21(28-6)15-19(5)22(23(20)25)24(26)27/h9,11,13,15,25H,7-8,10,12,14H2,1-6H3,(H,26,27)/b17-11+,18-13+

- InChIKey: ZTGBCOLHNKWUBK-UHFFFAOYSA-N

- SMILES: CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)OC

計算された属性

- 精确分子量: 386.24570956g/mol

- 同位素质量: 386.24570956g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 28

- 回転可能化学結合数: 10

- 複雑さ: 583

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 2

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 66.8Ų

- XLogP3: 7.6

じっけんとくせい

- Color/Form: Powder

4-O-methylgrifolic acid Security Information

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:Store at 4 ℃, better at -4 ℃

4-O-methylgrifolic acid Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O62210-5 mg |

4-O-methylgrifolic acid |

118040-60-1 | 5mg |

¥6080.0 | 2021-09-08 | ||

| TargetMol Chemicals | TN3058-5mg |

4-O-Methylgrifolic acid |

118040-60-1 | 5mg |

¥ 4280 | 2024-07-20 | ||

| TargetMol Chemicals | TN3058-1 ml * 10 mm |

4-O-Methylgrifolic acid |

118040-60-1 | 1 ml * 10 mm |

¥ 4380 | 2024-07-20 | ||

| TargetMol Chemicals | TN3058-5 mg |

4-O-Methylgrifolic acid |

118040-60-1 | 98% | 5mg |

¥ 4,280 | 2023-07-11 | |

| TargetMol Chemicals | TN3058-1 mL * 10 mM (in DMSO) |

4-O-Methylgrifolic acid |

118040-60-1 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 4380 | 2023-09-15 |

4-O-methylgrifolic acid 関連文献

-

1. Book reviews

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397

4-O-methylgrifolic acidに関する追加情報

4-O-methylgrifolic Acid (CAS No. 118040-60-1): A Comprehensive Overview

4-O-methylgrifolic acid, chemically designated as (5R)-2S,4R,5R,6S-5,6-dihydroxy-2-[[(5S)-5-hydroxy-2-(4-methoxyphenyl)ethylidene]amino]-cyclohexanecarboxylic acid, is a compound of significant interest in the field of chemobiology and pharmaceutical research. With the CAS number 118040-60-1, this molecule has garnered attention for its potential therapeutic applications and its structural relationship to naturally occurring compounds. This introduction aims to provide a detailed exploration of 4-O-methylgrifolic acid, its chemical properties, biological significance, and the latest research findings that underscore its importance.

The molecular structure of 4-O-methylgrifolic acid features a cyclohexane ring substituted with hydroxyl and amino groups, making it a derivative of grifolic acid, which is found in the mycelia of *Grifola frondosa*. The presence of the 4-O-methyl group distinguishes it from its parent compound, influencing its reactivity and biological interactions. This modification has been shown to enhance solubility and stability, making it a promising candidate for drug development.

One of the most compelling aspects of 4-O-methylgrifolic acid is its role in modulating metabolic pathways. Recent studies have highlighted its potential in influencing the activity of key enzymes involved in folate metabolism. Folate, or vitamin B9, is crucial for DNA synthesis and repair, as well as for maintaining normal cellular function. By acting on enzymes such as dihydrofolate reductase (DHFR), 4-O-methylgrifolic acid may play a role in enhancing cellular proliferation and repair mechanisms.

Research has also explored the anti-inflammatory properties of 4-O-methylgrifolic acid. Chronic inflammation is a hallmark of numerous diseases, including cardiovascular disorders, autoimmune conditions, and certain types of cancer. Studies indicate that 4-O-methylgrifolic acid can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This effect is attributed to its ability to modulate signaling pathways like NF-κB, which are central to inflammatory responses.

The antioxidant potential of 4-O-methylgrifolic acid is another area of active investigation. Oxidative stress, resulting from an imbalance between free radicals and antioxidants, contributes to cellular damage and is implicated in aging and various diseases. Preliminary studies suggest that 4-O-methylgrifolic acid can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This property makes it a candidate for therapies aimed at reducing oxidative stress-related pathologies.

In the realm of cancer research, 4-O-methylgrifolic acid has shown promise as a chemopreventive agent. Its ability to inhibit proliferation and induce apoptosis in cancer cells has been demonstrated in vitro. Furthermore, its potential to enhance the efficacy of conventional chemotherapeutic agents by reducing drug resistance has been explored. These findings are particularly relevant given the increasing incidence of drug-resistant cancers worldwide.

The pharmacokinetic profile of 4-O-methylgrifolic acid is also an important consideration for its therapeutic application. Studies have indicated that it exhibits good oral bioavailability and can be effectively metabolized by the body. This suggests that it may be suitable for oral administration, which would enhance patient compliance compared to injectable therapies.

Future directions in the research of 4-O-methylgrifolic acid include further clinical trials to validate its efficacy and safety in human populations. Additionally, investigating its potential synergistic effects when combined with other therapeutic agents could lead to more comprehensive treatment strategies. The development of novel derivatives with enhanced properties is also an area ripe for exploration.

The synthesis of 4-O-methylgrifolic acid presents both challenges and opportunities. While natural sources exist, synthetic routes could provide a more controlled and scalable supply for research and commercial purposes. Advances in synthetic methodologies may enable the production of enantiomerically pure forms of this compound, which could be crucial for optimizing its biological activity.

The regulatory landscape for compounds like 4-O-methylgrifolic acid is another factor that influences its development and application. Ensuring compliance with Good Manufacturing Practices (GMP) and obtaining necessary approvals from regulatory agencies are essential steps before it can be widely used in therapeutic settings.

In conclusion,4-O-methylgrifolic acid (CAS No. 118040-60-1) represents a fascinating compound with diverse biological activities that make it a valuable asset in pharmaceutical research. Its potential applications span from anti-inflammatory treatments to cancer prevention, underscoring its importance as a therapeutic agent. As research continues to uncover new insights into its mechanisms of action and pharmacological properties,4-O-methylgrifolic acid holds promise for addressing some of the most pressing health challenges faced today.

118040-60-1 (4-O-methylgrifolic acid) Related Products

- 1196154-93-4(4-bromo-5-methyl-pyridine-2-carboxylic acid)

- 1798411-37-6((E)-N'-(3-cyanothiophen-2-yl)-N-[3-(trifluoromethyl)phenyl]methanimidamide)

- 954097-20-2(tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate)

- 627-83-8(Ethylene glycol distearate)

- 2034293-18-8(N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide)

- 2137619-18-0(2-Propenamide, N-[3-(aminomethyl)-2,4-dimethylphenyl]-2-methyl-)

- 2228613-77-0(3-(2,2,2-trifluoroethyl)pyrrolidin-3-ol)

- 21202-52-8(1-ethyl-2-methyl-1H-imidazole)

- 2228706-54-3(4-2-(dimethylamino)-3,4-difluorophenylbutanal)

- 899751-91-8(N-{1-tert-butyl-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}-2-(2-methylphenoxy)acetamide)